2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole
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Overview
Description
2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole typically involves multi-step organic reactions. The starting materials may include 3,5-dichlorophenylthiol, isopropylamine, and pyridine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the aminomethyl group.
Cyclization: reactions to form the imidazole ring.
Thioether formation: to attach the 3,5-dichlorophenylthio group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: to increase reaction efficiency.
Solvent selection: to ensure high yield and purity.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the pyridine moiety.
Substitution: Halogen atoms in the 3,5-dichlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can:
Inhibit enzymes: by binding to the active site.
Interact with receptors: to modulate signaling pathways.
Disrupt cellular processes: by interacting with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-4-isopropyl-1H-imidazole: Lacks the 3,5-dichlorophenylthio and pyridin-2-yl groups.
5-(3,5-Dichlorophenylthio)-4-isopropyl-1H-imidazole: Lacks the aminomethyl and pyridin-2-yl groups.
1-(Pyridin-2-yl)methyl-1H-imidazole: Lacks the aminomethyl, 3,5-dichlorophenylthio, and isopropyl groups.
Uniqueness
The unique combination of functional groups in 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
CAS No. |
178979-87-8 |
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Molecular Formula |
C19H20Cl2N4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-2-ylmethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C19H20Cl2N4S/c1-12(2)18-19(26-16-8-13(20)7-14(21)9-16)25(17(10-22)24-18)11-15-5-3-4-6-23-15/h3-9,12H,10-11,22H2,1-2H3 |
InChI Key |
XIONYBXYOGIOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CN)CC2=CC=CC=N2)SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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